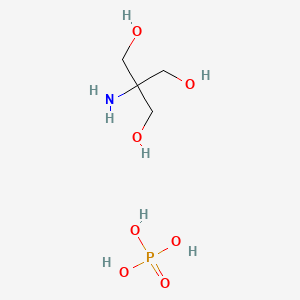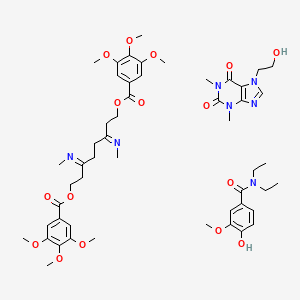![molecular formula C21H31FN4OS B1229764 1-[4-(2-Fluorophenyl)-1-piperazinyl]-4-(4,4,6-trimethyl-2-sulfanylidene-1,3-diazinan-1-yl)-1-butanone](/img/structure/B1229764.png)
1-[4-(2-Fluorophenyl)-1-piperazinyl]-4-(4,4,6-trimethyl-2-sulfanylidene-1,3-diazinan-1-yl)-1-butanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[4-(2-fluorophenyl)-1-piperazinyl]-4-(4,4,6-trimethyl-2-sulfanylidene-1,3-diazinan-1-yl)-1-butanone is a member of piperazines.
科学的研究の応用
Neuroleptic Activity
- A study by Sato et al. (1978) synthesized a series of compounds similar to the specified chemical and evaluated their neuroleptic activities. The results showed that several compounds had neuroleptic activities comparable to haloperidol, a well-known antipsychotic drug (Sato et al., 1978).
Hypocholesterolemic Activity
- Research conducted by Cascio et al. (1985) involved the synthesis of similar compounds and their preliminary testing for hypolipemic activity. This study found plasma cholesterol-lowering activity in certain compounds, suggesting potential for hypocholesterolemic applications (Cascio et al., 1985).
Structural Analysis
- A 2009 study by Deniz and Ibiş focused on the crystal structure of a closely related compound. Their findings provide valuable insights into the molecular arrangement and potential interactions of similar chemicals (Deniz & Ibiş, 2009).
Antipsychotic Agent Metabolism
- Mutlib et al. (1996) investigated the metabolism of an atypical antipsychotic agent structurally related to the specified chemical. Their research offers insights into how similar compounds might be metabolized in biological systems (Mutlib et al., 1996).
Dopamine and Serotonin Antagonists
- A study by Perregaard et al. (1992) synthesized a series of compounds, including 1-(4-fluorophenyl)-1H-indoles substituted with piperazinyl, and found potent dopamine D-2 and serotonin 5-HT2 receptor affinity. These compounds show potential as noncataleptogenic, centrally acting antagonists (Perregaard et al., 1992).
Imaging Dopamine Receptors
- Eskola et al. (2002) synthesized a compound to image dopamine D4 receptors, using a process involving electrophilic fluorination. This could be relevant for imaging studies using similar fluorophenyl piperazine derivatives (Eskola et al., 2002).
Antibacterial Activity
- A study by Matsumoto et al. (1984) explored the antibacterial activity of compounds including 1-piperazinyl groups, demonstrating potential applications in developing new antibacterial agents (Matsumoto et al., 1984).
特性
分子式 |
C21H31FN4OS |
|---|---|
分子量 |
406.6 g/mol |
IUPAC名 |
1-[4-(2-fluorophenyl)piperazin-1-yl]-4-(4,4,6-trimethyl-2-sulfanylidene-1,3-diazinan-1-yl)butan-1-one |
InChI |
InChI=1S/C21H31FN4OS/c1-16-15-21(2,3)23-20(28)26(16)10-6-9-19(27)25-13-11-24(12-14-25)18-8-5-4-7-17(18)22/h4-5,7-8,16H,6,9-15H2,1-3H3,(H,23,28) |
InChIキー |
FHPMCQOMXCVOKG-UHFFFAOYSA-N |
SMILES |
CC1CC(NC(=S)N1CCCC(=O)N2CCN(CC2)C3=CC=CC=C3F)(C)C |
正規SMILES |
CC1CC(NC(=S)N1CCCC(=O)N2CCN(CC2)C3=CC=CC=C3F)(C)C |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(4-ethoxyphenyl)-1-[5-hydroxy-3-methyl-5-(trifluoromethyl)-4H-pyrazol-1-yl]ethanone](/img/structure/B1229681.png)

![2-[1-[4-(diethylamino)phenyl]-4a-hydroxy-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl]-N-phenylacetamide](/img/structure/B1229685.png)
![[5-Hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydropyrazol-1-yl]-[5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone](/img/structure/B1229686.png)
![11-Chloro-4'-hydroxy-3',4,5-trimethoxyspiro[7-azatricyclo[4.3.3.01,6]dodec-4-ene-10,5'-cyclopent-2-ene]-1',3-dione](/img/structure/B1229688.png)
![17-(2-hydroxy-6-methylhept-5-en-2-yl)-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1229689.png)
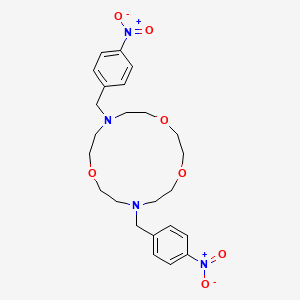
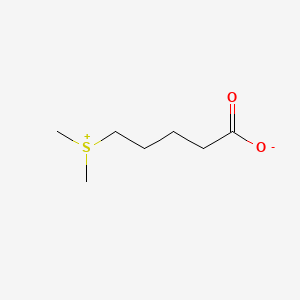
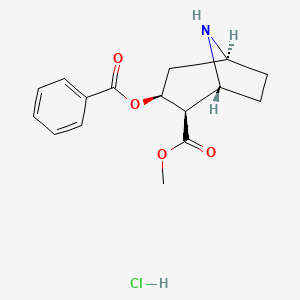
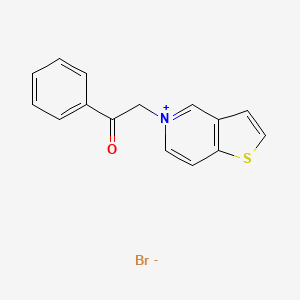

![(6S,7S,10R)-6-(furan-3-yl)-17-hydroxy-1,7,11,15,15-pentamethyl-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadeca-12,16-diene-14,18-dione](/img/structure/B1229701.png)
